molecular formula C24H27FN2O8 B2365862 N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate CAS No. 1396844-58-8

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate

カタログ番号: B2365862
CAS番号: 1396844-58-8
分子量: 490.484
InChIキー: IQHKDZCJYVTDGX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters has been reported . The reaction is mediated by CuI and NaHCO3 in acetonitrile .

科学的研究の応用

  • Antimicrobial Applications : A study by Anuse et al. (2019) focused on the antimicrobial resistance, which is a major global health issue. They synthesized a series of substituted compounds related to N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate, evaluating their docking properties and antimicrobial activity. Compounds showed good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial and fungal strains, suggesting potential for antimicrobial applications (Anuse et al., 2019).

  • Treatment of Obesity : Torrens et al. (2005) synthesized a series of benzoxazinone derivatives, including compounds structurally similar to this compound, as neuropeptide Y5 antagonists for obesity treatment. Their research showed that these compounds were potent and selective, with one leading compound demonstrating in vivo activity in reducing food intake in rodents (Torrens et al., 2005).

  • Compulsive Food Consumption : A study by Piccoli et al. (2012) investigated compounds including a selective OX1R antagonist structurally similar to this compound. The study showed that these antagonists reduced binge eating for highly palatable food without affecting standard food pellet intake, suggesting their role in managing eating disorders (Piccoli et al., 2012).

  • Peripheral Benzodiazepine Receptors : Zhang et al. (2003) conducted research on DAA1106, a compound related to this compound. They found that DAA1106 is a potent and selective ligand for peripheral benzodiazepine receptors, suggesting its potential for studying peripheral benzodiazepine receptors in the brain (Zhang et al., 2003).

  • Synthesis of Uridine Derivatives : Thomas et al. (1988) worked on synthesizing derivatives including those related to this compound. They focused on producing uridine derivatives, important for understanding biochemical pathways and potential therapeutic applications (Thomas et al., 1988).

  • Anticonvulsant Activity : Obniska et al. (2015) synthesized a series of acetamides, including compounds similar to this compound, and evaluated them for anticonvulsant activity. They found that several molecules in the series showed protection in animal models of epilepsy, suggesting potential for anticonvulsant applications (Obniska et al., 2015).

  • Antibacterial and Antifungal Activities : Mokhtari and Pourabdollah (2013) synthesized N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives and evaluated their antimicrobial activities. They found that these compounds were more effective against fungi than bacteria, highlighting their potential in antimicrobial therapy (Mokhtari & Pourabdollah, 2013).

作用機序

The mechanism of action of this compound is not known. It’s possible that it could interact with biological systems in a manner similar to other compounds with a benzo[d][1,3]dioxol-5-yl structure .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. As with all chemicals, it should be handled with care, following appropriate safety protocols .

特性

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]acetamide;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O4.C2H2O4/c23-18-3-1-16(2-4-18)13-27-14-17-7-9-25(10-8-17)12-22(26)24-19-5-6-20-21(11-19)29-15-28-20;3-1(4)2(5)6/h1-6,11,17H,7-10,12-15H2,(H,24,26);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHKDZCJYVTDGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)F)CC(=O)NC3=CC4=C(C=C3)OCO4.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。